(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole
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Overview
Description
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes an isopropyl group, a styrylphenyl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Styrylphenyl Group: This step often involves a Heck reaction, where a styrene derivative is coupled with a halogenated phenyl compound in the presence of a palladium catalyst.
Addition of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(S,E)-4-Isopropyl-2-(2-vinylphenyl)-4,5-dihydrooxazole: Similar structure but with a vinyl group instead of a styryl group.
(S,E)-4-Isopropyl-2-(2-phenylethyl)-4,5-dihydrooxazole: Contains a phenylethyl group instead of a styryl group.
Uniqueness
(S,E)-4-Isopropyl-2-(2-styrylphenyl)-4,5-dihydrooxazole is unique due to the presence of the styryl group, which can participate in additional conjugation and electronic interactions, potentially enhancing its reactivity and binding properties compared to similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C20H21NO |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
(4S)-2-[2-[(E)-2-phenylethenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H21NO/c1-15(2)19-14-22-20(21-19)18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13,15,19H,14H2,1-2H3/b13-12+/t19-/m1/s1 |
InChI Key |
SZQZTNAJAFSIGC-JXOMPUQVSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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